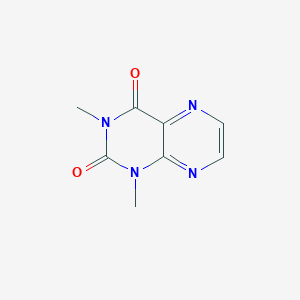

1,3-Dimethyl-2,4(1H,3H)-pteridinedione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylpteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-11-6-5(9-3-4-10-6)7(13)12(2)8(11)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXZVISHHDYBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CN=C2C(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158457 | |

| Record name | 2,4(1H,3H)-Pteridinedione, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13401-18-8 | |

| Record name | 2,4(1H,3H)-Pteridinedione, 1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyllumazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pteridinedione, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2,4(1H,3H)-pteridinedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4VER94HXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Dimethyl 2,4 1h,3h Pteridinedione and Its Derivatives

De Novo Synthetic Approaches to 1,3-Dimethyl-2,4(1H,3H)-pteridinedione

The primary and most established de novo synthesis of the 1,3-Dimethyl-2,4(1H,3H)-pteridinedione scaffold involves a condensation reaction between a suitably substituted pyrimidine (B1678525) and a 1,2-dicarbonyl compound. The key starting material for this approach is 5,6-diamino-1,3-dimethyluracil.

The synthesis of this crucial precursor typically begins with 1,3-dimethylurea, which undergoes condensation with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride to form 1,3-dimethyl-6-cyanouracil. Subsequent nitrosation of the 6-position followed by reduction, often through catalytic hydrogenation, yields 5,6-diamino-1,3-dimethyluracil.

The final step in the formation of the pteridinedione ring is the condensation of 5,6-diamino-1,3-dimethyluracil with a glyoxal equivalent. This reaction, often referred to as the Timmis synthesis, proceeds by the formation of a Schiff base between the 5-amino group of the uracil and one of the carbonyl groups of the glyoxal, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 1,3-Dimethyl-2,4(1H,3H)-pteridinedione. The choice of the 1,2-dicarbonyl compound allows for the introduction of various substituents at the 6- and 7-positions of the pteridinedione core.

| Reactant 1 | Reactant 2 | Product |

| 5,6-diamino-1,3-dimethyluracil | Glyoxal | 1,3-Dimethyl-2,4(1H,3H)-pteridinedione |

| 5,6-diamino-1,3-dimethyluracil | Methylglyoxal | 1,3,7-Trimethyl-2,4(1H,3H)-pteridinedione |

| 5,6-diamino-1,3-dimethyluracil | Diacetyl | 1,3,6,7-Tetramethyl-2,4(1H,3H)-pteridinedione |

Strategies for Regioselective Functionalization of the Pteridinedione Scaffold

The functionalization of the pre-formed 1,3-Dimethyl-2,4(1H,3H)-pteridinedione scaffold is a versatile approach to introduce a wide array of substituents at specific positions, thereby modulating the compound's biological activity. A key strategy in this regard is the activation of specific positions for nucleophilic or cross-coupling reactions.

Introduction of Carbon Substituents at Pteridinedione Positions (e.g., C6) via 1,3-Dicarbonyl Compounds

The introduction of carbon-based substituents at the C6 position of the pteridinedione ring can be achieved through the reaction of an activated pteridinedione derivative with a soft carbon nucleophile, such as the enolate of a 1,3-dicarbonyl compound. A highly effective method involves the use of a pteridinedione-6-yl triflate intermediate. The triflate group, being an excellent leaving group, facilitates nucleophilic substitution.

For instance, the reaction of 1,3-dimethyl-2,4(1H,3H)-pteridinedione-6-yl triflate with the sodium salt of diethyl malonate in a suitable aprotic solvent leads to the formation of a C-C bond at the 6-position, yielding the corresponding 6-(diethyl malonyl)-1,3-dimethyl-2,4(1H,3H)-pteridinedione. This product can then be further manipulated, for example, through decarboxylation, to afford a 6-acetic acid ester derivative.

Regioselective Substitution at C7 via Organocopper Chemistry

Organocopper reagents, such as Gilman cuprates (R₂CuLi), are known for their ability to participate in conjugate addition and substitution reactions. In the context of the pteridinedione scaffold, organocopper chemistry provides a powerful tool for the regioselective introduction of substituents, particularly at the C7 position.

While direct substitution on an unsubstituted pteridinedione ring is challenging, the use of an activated precursor, such as a 6-halo or 6-triflate pteridinedione, can facilitate regioselective reactions. For example, the reaction of 1,3-dimethyl-2,4(1H,3H)-pteridinedione-6-yl triflate with an organocuprate can lead to substitution at the 7-position. This regioselectivity is influenced by the electronic nature of the pteridine (B1203161) ring system and the specific reaction conditions employed.

Palladium-Catalyzed Coupling Reactions for Alkyne Introduction

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are indispensable for the introduction of alkyne moieties onto aromatic and heteroaromatic rings. To functionalize the 1,3-Dimethyl-2,4(1H,3H)-pteridinedione scaffold with alkynes, a common strategy involves the preparation of a halogenated or triflated pteridinedione precursor.

For example, a 6-chloro or 6-iodo derivative of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione can be coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. This reaction provides a direct route to 6-alkynyl-1,3-dimethyl-2,4(1H,3H)-pteridinediones, which are valuable intermediates for the synthesis of more complex molecules.

| Pteridinedione Precursor | Coupling Partner | Reaction Type | Product |

| 6-Iodo-1,3-dimethyl-2,4(1H,3H)-pteridinedione | Phenylacetylene | Sonogashira Coupling | 1,3-Dimethyl-6-(phenylethynyl)-2,4(1H,3H)-pteridinedione |

| 1,3-Dimethyl-2,4(1H,3H)-pteridinedione-6-yl triflate | Trimethylsilylacetylene | Sonogashira Coupling | 1,3-Dimethyl-6-((trimethylsilyl)ethynyl)-2,4(1H,3H)-pteridinedione |

Formation of Pteridinedione Triflate Intermediates

The formation of pteridinedione triflate intermediates is a cornerstone of modern synthetic strategies for the functionalization of this heterocyclic system. Triflates (trifluoromethanesulfonates) are excellent leaving groups, rendering the carbon atom to which they are attached highly susceptible to nucleophilic attack and participation in cross-coupling reactions.

Pteridinedione triflates are typically synthesized from the corresponding hydroxypteridinediones (which exist in their tautomeric oxo forms). For instance, treatment of 6-hydroxy-1,3-dimethyl-2,4(1H,3H)-pteridinedione with triflic anhydride in the presence of a non-nucleophilic base, such as pyridine, affords 1,3-dimethyl-2,4(1H,3H)-pteridinedione-6-yl triflate. The reactivity of this intermediate allows for the introduction of a wide range of functional groups at the 6-position, as discussed in the preceding sections.

Synthesis of Diverse Pteridinedione Analogues and Libraries

The development of diverse libraries of pteridinedione analogues is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. Combinatorial and parallel synthesis strategies are employed to efficiently generate large numbers of structurally related compounds.

These strategies leverage the synthetic methodologies described above. For instance, a library of 6-substituted pteridinediones can be synthesized by reacting a common intermediate, such as 1,3-dimethyl-2,4(1H,3H)-pteridinedione-6-yl triflate, with a diverse set of nucleophiles in a parallel fashion. Similarly, a library of 6,7-disubstituted pteridinediones can be generated by varying the 1,2-dicarbonyl component in the initial condensation reaction with 5,6-diamino-1,3-dimethyluracil.

By systematically varying the substituents at different positions of the pteridinedione scaffold, chemists can explore the chemical space around this privileged core and identify compounds with optimized biological profiles.

Advanced Characterization and Spectroscopic Analysis of Pteridinediones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule. The methyl protons (N-CH₃) typically appear as sharp singlets, and the vinyl proton (C-H) of the imidazole (B134444) ring also presents as a singlet. The exact chemical shifts can vary slightly depending on the solvent used. hmdb.cachemicalbook.comdrugbank.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the theophylline (B1681296) structure. Signals corresponding to the carbonyl carbons (C=O), the carbons of the imidazole and pyrimidine (B1678525) rings, and the methyl carbons are observed at characteristic chemical shifts. nih.gov Solid-state ¹³C NMR has also been instrumental in distinguishing between different polymorphic forms of the compound. nih.govacs.org

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| ¹H | N1-CH₃ | ~3.24 | DMSO-d₆ |

| N3-CH₃ | ~3.43 | DMSO-d₆ | |

| C8-H | ~8.04 | DMSO-d₆ | |

| ¹³C | N1-CH₃ | ~27.7 | Solid-State |

| N3-CH₃ | ~29.5 | Solid-State | |

| C4, C5 | ~107.1, ~148.5 | Solid-State | |

| C8 | ~141.5 | Solid-State | |

| C2, C6 (C=O) | ~151.5, ~155.2 | Solid-State |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups within the 1,3-Dimethyl-2,4(1H,3H)-pteridinedione molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The resulting spectrum displays characteristic absorption bands corresponding to specific bond types. azom.com

Key vibrational modes observed in the IR spectrum include:

N-H Stretching: A band typically observed around 3120 cm⁻¹ corresponds to the N-H stretching vibration of the imidazole ring. researchgate.net

C=O Stretching: Strong absorption bands characteristic of the two carbonyl (C=O) groups are prominently seen in the region of 1650-1710 cm⁻¹. researchgate.net

C-N Stretching: Vibrations associated with the carbon-nitrogen bonds of the heterocyclic rings appear in the fingerprint region.

C-H Stretching: Bands corresponding to the stretching of C-H bonds in the methyl groups are also present.

The precise positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, making IR spectroscopy a useful tool for studying polymorphism. researchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3120 |

| C=O Stretch (Amide) | 1706, 1659 |

| C=N Stretch | ~1550 |

| C-H Bending (Methyl) | ~1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system of the 1,3-Dimethyl-2,4(1H,3H)-pteridinedione molecule. The pteridinedione core contains chromophores that absorb UV light, leading to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of theophylline typically exhibits a strong absorption maximum (λmax) in the ultraviolet region. sielc.com The position of this maximum can be influenced by the solvent. In neutral aqueous or methanolic solutions, the λmax is generally observed around 272-274 nm. ijcpa.inresearchgate.netiosrjournals.org In alkaline solutions, such as 0.1 N NaOH, a slight shift in the absorption maximum may occur. ijcpa.in This technique is widely used for the quantitative analysis of theophylline in various samples. nih.gov

| Solvent | λmax (nm) | Reference |

|---|---|---|

| Water/Methanol | ~272 | sielc.com |

| Methanol | 271 | iosrjournals.org |

| 0.1 N NaOH | 274.8 | ijcpa.in |

| Acidic Mobile Phase (pH < 3) | 202, 272 | sielc.com |

Mass Spectrometry (e.g., LC-QTOF-HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition.

Under soft ionization conditions like electrospray ionization (ESI), theophylline typically forms a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 181.07. researchgate.netresearchgate.net Further fragmentation of this molecular ion in tandem mass spectrometry (MS/MS) experiments yields characteristic product ions. The fragmentation pattern involves the loss of small neutral molecules and radicals, providing valuable structural information. For instance, the fragmentation of the trimethylsilyl (B98337) (TMS) derivative of theophylline has also been studied. nist.gov

| Ion Type | m/z (Observed) | Formula | m/z (Calculated) |

|---|---|---|---|

| [M+H]⁺ | 181.0734 | C₇H₉N₄O₂⁺ | 181.0720 |

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the absolute three-dimensional structure of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione in its crystalline solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Studies have revealed that theophylline can exist in different polymorphic forms and can form cocrystals. worktribe.comacs.org For example, the high-temperature polymorph (Form I) has been characterized, and its crystal structure compared to the room-temperature form (Form II). worktribe.com The crystal structure of anhydrous theophylline has been determined from X-ray powder diffraction data combined with other techniques, revealing an N-H···N hydrogen bonding motif. acs.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 24.46 |

| b (Å) | 8.51 |

| c (Å) | 3.83 |

| Volume (ų) | 796.9 |

Chromatographic Techniques for Isolation, Purification, and Analysis (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, isolation, purification, and quantitative analysis of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione from complex mixtures, such as biological fluids or pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for theophylline analysis. wisdomlib.orgtandfonline.com A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. oup.combioline.org.br Detection is usually performed using a UV detector set at the compound's λmax (around 272 nm). wisdomlib.orgoup.com The retention time (Rt) for theophylline under specific conditions is highly reproducible, allowing for its accurate quantification. For instance, with a C18 column and a mobile phase of HPLC water/acetonitrile (96:4 v/v), the retention time is approximately 5.2 minutes. oup.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for the qualitative identification and separation of theophylline. ontosight.ai It typically employs a silica (B1680970) gel plate as the stationary phase. ualberta.canih.gov The mobile phase, or eluting solvent, is chosen based on the polarity of the compound. A common mobile phase for theophylline on silica gel is a mixture of acetic acid, isopropanol, and toluene (B28343) (e.g., in a 1:12:6 ratio). ualberta.canih.gov The position of the spot is characterized by its retention factor (Rf), which for theophylline was found to be 0.70 under these conditions. ualberta.ca

Reactivity and Reaction Mechanisms of 1,3 Dimethyl 2,4 1h,3h Pteridinedione

Electron Transfer and Redox Properties in Pteridinedione Systems

Pteridinedione systems, including 1,3-dimethyllumazine, are characterized by their ability to participate in electron transfer and redox reactions. This reactivity is fundamental to the biological roles of many naturally occurring pteridine (B1203161) derivatives. nih.gov The pteridine nucleus can exist in several oxidation states, typically the fully oxidized, dihydro, and tetrahydro forms. mdpi.com The interconversion between these states involves the transfer of electrons and protons, highlighting the redox-active nature of the heterocyclic system. mdpi.com

The redox behavior of pteridines is analogous in some respects to other nitrogen-containing heterocycles like flavins. nih.gov Metal-pteridine complexes can exhibit a range of redox behaviors, from complete one or more electron transfers to partial transfers of electron density, resulting in intermediate redox states for both the metal and the pterin (B48896). nih.gov

While specific electrochemical data for 1,3-dimethyl-2,4(1H,3H)-pteridinedione is not extensively documented in readily available literature, the general principles of pterin redox chemistry suggest that it can act as an electron acceptor. The electron-withdrawing character of the two carbonyl groups and the four nitrogen atoms in the ring system facilitates the acceptance of electrons. The redox potential of pteridinediones can be influenced by the nature and position of substituents on the ring system. uit.no

Table 1: General Redox States of Pteridine Systems

| Redox State | Description |

| Fully Oxidized | The aromatic pteridine ring system. |

| Dihydro | A semi-reduced state with two additional hydrogen atoms. Multiple isomers are possible. |

| Tetrahydro | The fully reduced state with four additional hydrogen atoms. |

This table is a generalized representation of pteridine redox chemistry.

Mechanistic Investigations of Nucleophilic Substitution Reactions

The electron-deficient pteridine ring of 1,3-dimethyllumazine is susceptible to nucleophilic attack. A significant reaction pathway is the nucleophilic substitution of hydrogen (SNH), which allows for the direct C-H functionalization of the heterocyclic core. researchgate.net This reaction is a promising and environmentally favorable approach for the modification of electron-deficient azines. researchgate.net

The mechanism of the SNH reaction on 1,3-dimethyllumazine involves the direct attack of a nucleophile on a C-H bond of the electron-deficient ring system. This initial attack results in the formation of a σH-adduct, a key intermediate in this transformation. researchgate.net The subsequent step involves the aromatization of the ring, which can proceed through either an oxidative (SNHAO) or an eliminative (SNHAE) pathway to yield the substituted product. researchgate.net

For instance, the reaction of 1,3-dimethyllumazine with C-nucleophiles has been shown to proceed via this mechanism. The substitution occurs preferentially on the pyrazine (B50134) ring, which is activated by the electron-withdrawing nature of the adjacent pyrimidine-dione ring. researchgate.net

Table 2: Key Steps in the Nucleophilic Substitution of Hydrogen (SNH) on 1,3-Dimethyllumazine

| Step | Description | Intermediate/Product |

| 1. Nucleophilic Attack | A C-nucleophile attacks an electron-deficient carbon atom of the pyrazine ring. | σH-adduct |

| 2. Aromatization | The intermediate σH-adduct is converted back to an aromatic system. | Substituted 1,3-dimethyllumazine |

This table outlines the general mechanism for the SNH reaction.

Studies on Oxidation Processes Involving Pteridinediones

The pteridine ring system can undergo oxidation, particularly under the influence of strong oxidizing agents or photochemical conditions. The oxidation of pteridines can lead to a variety of products, depending on the reaction conditions and the substitution pattern of the starting material.

While specific studies on the oxidation of 1,3-dimethyl-2,4(1H,3H)-pteridinedione with common laboratory oxidants like potassium permanganate (B83412) or potassium dichromate are not extensively detailed, the general reactivity of similar heterocyclic systems suggests that oxidation would likely target the pyrazine ring. The C6 and C7 positions are potential sites for oxidative cleavage.

Ozonolysis is a powerful oxidative cleavage reaction that targets carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.comlibretexts.orgiitk.ac.in In the context of 1,3-dimethyllumazine, ozonolysis would be expected to cleave the C6=C7 bond of the pyrazine ring, leading to the formation of dicarbonyl compounds. The exact nature of the products would depend on the workup conditions (reductive or oxidative).

Furthermore, pterins can act as photosensitizers, and upon irradiation, they can lead to the formation of reactive oxygen species, which can then oxidize various substrates. masterorganicchemistry.com

Elucidation of Reaction Pathways for Derivative Formation (e.g., Carbanion Intermediates, Enolate Formation)

While the dione (B5365651) functionality in the pyrimidine (B1678525) ring might suggest the potential for enolate formation, the aromaticity of the pyrazine ring system makes deprotonation at the C6 or C7 positions to form a carbanion or an enolate-like species less favorable under standard conditions. However, the introduction of electron-withdrawing groups at these positions could increase the acidity of the corresponding C-H bonds, making the formation of carbanionic intermediates more feasible.

A more common route to introduce substituents at the C6 and C7 positions involves the reaction of a suitable precursor, such as a 6,7-dihalo-1,3-dimethyllumazine, with nucleophiles. Reactions with organometallic reagents, such as Grignard or organolithium reagents, which are potent sources of carbanions, would be expected to proceed via nucleophilic substitution of the halogen atoms. chadsprep.commsu.edulibretexts.orgyoutube.comlibretexts.org

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgyoutube.com While a direct Claisen-type condensation involving the pteridinedione ring itself as the nucleophile is unlikely, derivatives of 1,3-dimethyllumazine bearing ester functionalities at the C6 or C7 positions could potentially undergo intramolecular (Dieckmann condensation) or intermolecular Claisen condensations to form more complex heterocyclic systems.

Pteridinediones in Biological Systems Research

Exploration of Enzymatic Oxidative Processes and Electron Transfer Chains

Scientific literature retrieved through targeted searches does not provide specific information regarding the role of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione in enzymatic oxidative processes or electron transfer chains. While the broader class of pteridine (B1203161) derivatives has been investigated for interactions with free radicals and involvement in oxidative stress, with some acting as pro-oxidants or anti-oxidants depending on the experimental conditions, details on the specific actions of the 1,3-dimethyl variant are not available in the provided search results nih.gov.

Role in Metabolic and Signaling Pathways (e.g., oxidative stress, energy metabolism)

There is a lack of specific information in the available research concerning the direct role of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione in metabolic and signaling pathways such as oxidative stress and energy metabolism. Pteridine derivatives, in general, are recognized for their widespread occurrence in nature and their diverse interactions with free radical mediated reactions nih.gov. However, specific studies detailing the metabolic or signaling functions of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione are not present in the search findings. Pteridine-2,4(1H,3H)-dione is noted as an endogenous metabolite, but further details on its specific pathways are limited medchemexpress.com.

Investigation as Fluorescent Probes in Biological Research

The investigation of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione as a fluorescent probe in biological research is not detailed in the provided scientific literature. While some classes of pteridine derivatives are known for their fluorescent properties and have been explored for such applications, specific data on the use of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione for this purpose is not available in the search results nih.gov.

Molecular Interactions with Biological Macromolecules (e.g., proteins)

Specific details on the molecular interactions between 1,3-Dimethyl-2,4(1H,3H)-pteridinedione and biological macromolecules like proteins are not available in the retrieved search results. While studies on other complex molecules have detailed interactions with plasma proteins mdpi.com, and research into molecular glues has identified interactions with proteins like QDPR biorxiv.org, no such specific binding or interaction studies were found for 1,3-Dimethyl-2,4(1H,3H)-pteridinedione itself.

Research into Biological Activities of Pteridinedione Derivatives

Derivatives of the pteridine scaffold have demonstrated notable cytotoxic activity against various cancer cell lines, particularly in leukemia and breast cancer.

Leukemia: Certain 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines have shown anti-proliferative activity against leukemia cell lines HL-60 and K562 researchgate.net. Studies have demonstrated that these compounds can induce apoptosis in these cell lines nih.govfrontiersin.org. The cytotoxicity of these derivatives is often evaluated by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

Breast Cancer: The cytotoxicity of pteridine derivatives has also been evaluated against human breast cancer cell lines researchgate.netnih.gov. For instance, various synthetic derivatives have been shown to induce apoptosis and inhibit the growth of cell lines such as MCF-7, MDA-MB-231, and T-47D nih.govmdpi.com. The effectiveness of these compounds is a subject of ongoing research to develop more potent anti-cancer agents mdpi.com.

Interactive Data Table: Cytotoxicity of Pteridine Derivatives Below is a summary of reported cytotoxic activities of various pteridine derivatives against different cancer cell lines.

| Compound Class | Cell Line | Cancer Type | Reported Activity |

| 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines | HL-60 | Leukemia | Anti-proliferative researchgate.net |

| 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines | K562 | Leukemia | Anti-proliferative researchgate.net |

| Pteridine Derivatives | MCF-7 | Breast Cancer | Cytotoxic nih.govmdpi.com |

| Pteridine Derivatives | MDA-MB-231 | Breast Cancer | Cytotoxic nih.gov |

| Pteridine Derivatives | T-47D | Breast Cancer | Cytotoxic nih.gov |

A significant area of research for pteridinedione derivatives is their activity as inhibitors of Monocarboxylate Transporter 1 (MCT1) nih.gov. MCT1 is a crucial protein for cancer cells that rely on aerobic glycolysis, a phenomenon known as the "Warburg effect" nih.gov. These cells produce large amounts of lactate (B86563), which must be exported to maintain intracellular pH and a high glycolytic rate. MCT1 facilitates this lactate transport nih.govmedchemexpress.com.

Novel substituted pteridine dione (B5365651) and trione (B1666649) derivatives have been synthesized and identified as potent inhibitors of MCT1 nih.govnih.gov. The inhibitory activity of these compounds is typically confirmed through lactate transport assays, and their potency against cancer cells that express MCT1 is established using cell proliferation assays like the MTT assay nih.gov.

Research has shown that some of these pteridinedione derivatives exhibit substantial anticancer activity against MCT1-expressing human lymphoma cells, with EC50 values in the nanomolar range nih.govnih.gov. This inhibition of lactate transport makes MCT1 an emerging and promising target for cancer therapy, and pteridinedione derivatives represent a class of compounds being actively investigated for this purpose nih.govgoogle.com.

Interactive Data Table: Pteridinedione Derivatives as MCT1 Inhibitors This table summarizes the inhibitory action of pteridinedione derivatives on MCT1.

| Compound Scaffold | Target | Assay Method | Potency | Cell Line |

| Substituted Pteridine Dione/Trione | MCT1 | 14C-Lactate Transport Assay | Potent Inhibition | MCT1-expressing cells |

| Substituted Pteridine Dione/Trione | MCT1 | MTT Assay | EC50 37–150 nM | Raji lymphoma |

Pteridinediones as Chemical Markers in Natural Products Research

Pteridinediones are a class of heterocyclic compounds that have garnered significant attention in the field of natural products research. Their distinct chemical properties, including fluorescence, make them valuable as biomarkers for the authentication and characterization of various natural substances. This section focuses on the role of a specific pteridinedione, 1,3-Dimethyl-2,4(1H,3H)-pteridinedione, in this context.

Identification in Natural Sources (e.g., Manuka Honey)

1,3-Dimethyl-2,4(1H,3H)-pteridinedione, also known as lepteridine, has been identified as a key chemical marker in genuine monofloral New Zealand Manuka (Leptospermum scoparium) honey. acs.org Its presence is considered a reliable indicator of the honey's authenticity due to its absence in other types of honey, including the visually similar Kanuka honey. acs.orgresearchgate.net

The identification of lepteridine in Manuka honey has been accomplished through various analytical techniques. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a primary method for its quantification. nih.govacs.org Furthermore, structural elucidation has been confirmed using advanced techniques such as liquid chromatography-quadrupole time-of-flight high-resolution mass spectrometry (LC-QTOF-HRMS), nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction after isolation via semipreparative HPLC. acs.orgresearchgate.net

Research has also identified a related compound, 6,7-dimethyl-2,4(1H,3H)-pteridinedione, in Manuka honey. acs.orgresearchgate.net This compound is a demethylated version of lepteridine and also serves as a fluorescent marker. researchgate.net The presence of both of these pteridinedione derivatives is a distinguishing feature of Manuka honey. researchgate.net The concentration of lepteridine in genuine Manuka honey is expected to be above a certain threshold, which helps to differentiate it from non-Manuka honey samples. nih.govacs.org

Table 1: Pteridinedione Markers in Manuka Honey

| Compound Name | Alternative Name | Found in Manuka Honey | Found in Other NZ Honeys |

|---|---|---|---|

| 1,3-Dimethyl-2,4(1H,3H)-pteridinedione | Lepteridine | Yes | No |

| 6,7-dimethyl-2,4(1H,3H)-pteridinedione | Yes | No |

Utilization of Fluorescence Properties for Authentication and Characterization

A significant characteristic of pteridinediones, including lepteridine, is their inherent fluorescence. This property is instrumental in the development of rapid and effective screening methods for the authentication of Manuka honey. acs.org The fluorescence of these compounds provides a unique spectral signature that can be readily detected.

Manuka honey exhibits two unique fluorescence signatures, designated MM1 and MM2. researchgate.net Lepteridine, along with 6,7-dimethyl-2,4(1H,3H)-pteridinedione, is responsible for the MM2 fluorescence signature, which occurs at an excitation wavelength of 330 nm and an emission wavelength of 470 nm. researchgate.net The intensity of this fluorescence has been shown to correlate with the concentration of lepteridine in the honey. nih.gov

This fluorescence property allows for the use of techniques like thin-layer chromatography (TLC) as a straightforward and fast screening tool for genuine Manuka honey. acs.orgresearchgate.net By observing the characteristic fluorescence under UV light, it is possible to quickly differentiate Manuka honey from other varieties. researchgate.net This method offers a practical approach for quality control and fraud detection in the high-value Manuka honey market.

Table 2: Fluorescence Properties of Pteridinedione Markers in Manuka Honey

| Fluorescence Signature | Associated Compound(s) | Excitation Wavelength (nm) | Emission Wavelength (nm) |

|---|---|---|---|

| MM2 | 1,3-Dimethyl-2,4(1H,3H)-pteridinedione (Lepteridine), 6,7-dimethyl-2,4(1H,3H)-pteridinedione | 330 | 470 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pteridinedione Derivatives

SAR for Modulating Biological Activities (e.g., cytotoxicity, enzyme inhibition)

The pteridinedione scaffold has been a foundation for the development of various biologically active compounds, particularly in the realm of anticancer and enzyme inhibitory agents. Research has shown that substitutions at different positions on the pteridine (B1203161) ring system can significantly modulate the cytotoxic and enzyme-inhibiting potential of these derivatives.

Novel substituted pteridine derivatives have been synthesized and identified as potent inhibitors of monocarboxylate transporter 1 (MCT1), a significant target in cancer therapy. The efficacy of these compounds was evaluated through lactate (B86563) transport assays and MTT assays against human tumor cell lines. The most potent of these compounds demonstrated substantial anticancer activity, with EC50 values in the nanomolar range against MCT1-expressing Raji lymphoma cells. This indicates a strong correlation between the specific substitution patterns on the pteridinedione core and the resulting cytotoxicity.

Further studies have explored the development of pteridine derivatives as inhibitors for other key enzymes in cellular processes. For instance, structure-based drug design has led to the identification of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as potent Polo-like kinase-1 (PLK1) inhibitors. Rational modifications to this class of compounds have resulted in single-digit nanomolar enzyme and cellular activity against PLK1. One such compound proved to be efficacious in an in vivo tumor xenograft model, highlighting the therapeutic potential achievable through targeted structural alterations.

The inhibitory activity of pteridine derivatives extends to other enzyme systems as well. A series of 4-oxo-pteridine derivatives have been investigated for their ability to inhibit nitric oxide synthases (NOS). The structure-activity relationship of these compounds provides valuable insights for designing novel NOS inhibitors with improved isoform selectivity, which is crucial for therapeutic applications in conditions like inflammation and stroke. Molecular modeling studies, including 3D-QSAR, have been instrumental in understanding the favorable and unfavorable interactions between the pteridine-based ligands and the enzyme's binding site.

Table 1: Cytotoxicity of Pteridinedione Derivatives Against Cancer Cell Lines

| Compound ID | Modification | Cell Line | IC50/EC50 (nM) |

|---|---|---|---|

| Compound A | N-benzyl-4-thiazolone moiety | Osteosarcoma (Hos) | 5800 |

| Compound B | 5-acetyl-N-benzylthiazole unit | Lung Carcinoma (A549) | 9230 |

| Compound C | Pyrazolo[3,4-b]pyridine-5-carbonitrile nucleus | Various | Lower IC50 values |

| Compound D | (1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | Ovarian Cancer (OVCAR-4) | 1569 |

| Compound E | Substituted pteridine derivative | Raji Lymphoma | 37-150 |

SPR Related to Spectroscopic and Fluorescence Properties

The structure of pteridinedione derivatives also dictates their spectroscopic and fluorescence properties. Modifications to the core structure can alter the electronic distribution within the molecule, thereby influencing how it interacts with light.

Research into 3-(aryl)substituted-2,4(1H,3H)-pteridinediones has revealed interesting UV-VIS and fluorescence spectroscopic characteristics. For example, one such derivative displayed two absorption bands at 320 nm and 390 nm in acetonitrile (B52724) (MeCN), and at 273 nm and 371 nm in ethanol (B145695) (EtOH). The spectroscopic properties of these compounds are often compared to model compounds like 1,3-dimethyl-2,4(1H,3H)-pteridinedione to understand the influence of different tautomeric forms (lactam vs. lactim) in various solvents. For instance, the absorption band around 320 nm in MeCN is characteristic of the lactam form. seikei.ac.jp

In terms of fluorescence, these pteridinediones have shown two emission bands at approximately 380 nm and 460 nm in acetonitrile. seikei.ac.jp The existence of dual emission bands can be indicative of different excited states or molecular conformations. The relationship between the structure and these fluorescence properties is crucial for applications such as developing fluorescence derivatization reagents for amines, where strong fluorescence at longer wavelengths and a large Stokes shift are desirable qualities. seikei.ac.jp

The solvent environment plays a significant role in the spectroscopic behavior of these molecules. The observation of different absorption spectra in MeCN versus EtOH for 3-(aryl) substituted 2,4(1H,3H)-pteridinediones suggests that the predominant tautomeric form can be influenced by the solvent, which in turn affects the electronic transitions and thus the absorption and fluorescence properties. seikei.ac.jp

Table 2: Spectroscopic and Fluorescence Properties of a 3-(aryl)substituted-2,4(1H,3H)-pteridinedione

| Property | Solvent | Wavelength (nm) |

|---|---|---|

| Absorption (λmax) | Acetonitrile | 320, 390 |

| Ethanol | 273, 371 |

| Emission (λem) | Acetonitrile | 380, 460 |

Data is for a representative 3-(aryl)substituted-2,4(1H,3H)-pteridinedione as described in the literature. seikei.ac.jp

Future Directions and Emerging Research Avenues for 1,3 Dimethyl 2,4 1h,3h Pteridinedione

Development of Novel Synthetic Methodologies

The future of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione synthesis is focused on creating more efficient, cost-effective, and environmentally friendly methods. Traditional synthesis of pteridine (B1203161) rings often involves costly and hazardous chemicals. ijfmr.com Emerging research aims to overcome these limitations.

Key areas of development include:

Catalytic Approaches: The use of novel catalysts to facilitate the condensation process is a primary focus. This can lead to higher yields, reduced reaction times, and lower energy consumption. ijfmr.com

Green Chemistry: Methodologies are being explored that utilize safer solvents and reagents to minimize the environmental impact of the synthesis process. ijfmr.com

Microwave-Assisted Synthesis: As seen in the synthesis of related pteridinone scaffolds, microwave-assisted organic synthesis can dramatically shorten reaction times and improve yields. acs.org

These advancements aim to make 1,3-Dimethyl-2,4(1H,3H)-pteridinedione and its derivatives more accessible for widespread research and potential commercial applications.

Identification and Characterization of New Pteridinedione Derivatives

A significant research avenue involves the synthesis and characterization of new derivatives built upon the 1,3-Dimethyl-2,4(1H,3H)-pteridinedione scaffold. By adding various functional groups at different positions on the pteridine core, researchers can modulate the molecule's physicochemical properties and biological activity.

Recent research on related pteridine scaffolds has yielded derivatives with significant therapeutic potential. For instance, novel pteridin-7(8H)-one analogues have been developed as potent inhibitors of cyclin-dependent kinase 4/6 (CDK4/6), which are important targets in cancer therapy. nih.gov Similarly, substituted pteridine dione (B5365651) and trione (B1666649) derivatives have been identified as inhibitors of monocarboxylate transporter 1 (MCT1), another emerging target for cancer treatment. acs.org

The characterization of these new derivatives is a critical step, employing a range of modern analytical techniques to confirm their structure and purity.

| Analytical Technique | Purpose in Characterization |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) | To determine the precise arrangement of atoms within the molecule. researchgate.netnih.gov |

| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition of the new compound. researchgate.netnih.gov |

| Elemental Analysis | To verify the empirical formula of the synthesized derivative. researchgate.net |

These characterization methods ensure the structural integrity of the newly synthesized compounds, which is essential before they can be evaluated for biological activity.

Expansion of Research into Diverse Biological Targets and Mechanisms

While pteridine derivatives have been explored for various pharmacological activities, future research is set to expand into new biological targets and uncover novel mechanisms of action. ijfmr.comijrpr.com The versatility of the pteridine scaffold allows for the design of molecules that can interact with a wide array of biological systems. orientjchem.org

Emerging areas of investigation include:

Targeted Cancer Therapy: Beyond general anticancer activity, research is focusing on specific molecular targets. As demonstrated with related compounds, derivatives are being designed to inhibit specific enzymes crucial for cancer cell proliferation, such as CDK4/6 and MCT1. acs.orgnih.gov

Antiparasitic Agents: The pteridine nucleus is a key component in natural molecules like folic acid, which is vital for many organisms. researchgate.net This makes the scaffold a promising starting point for developing inhibitors of parasitic enzymes, such as dihydrofolate reductase (DHFR) in Leishmania. ijrpr.com

Enzyme Inhibition: Researchers are exploring the potential of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione derivatives to inhibit other classes of enzymes involved in disease, such as dipeptidyl peptidase 4 (DPP4) for diabetes. nih.gov

Neurological Disorders: Given that pteridines are involved in the synthesis of neurotransmitters, there is potential to develop derivatives that target proteins implicated in neurological diseases. researchgate.net

This expansion requires detailed mechanistic studies to understand how these new derivatives interact with their biological targets at a molecular level.

Advanced Applications in Computational Drug Discovery and Material Science

The advancement of computational power has opened new frontiers for the application of 1,3-Dimethyl-2,4(1H,3H)-pteridinedione in both drug discovery and material science.

Computational Drug Discovery: Computer-Aided Drug Design (CADD) is becoming indispensable for accelerating the discovery of new therapeutic agents. nih.govmdpi.com For pteridinedione derivatives, computational methods are used to:

Screen Virtual Libraries: Virtually screen large databases of chemical compounds to identify potential binders for a specific biological target. nih.gov

Predict Binding Affinity: Use molecular docking to predict how a derivative will bind to a target protein and estimate the strength of this interaction. ijfmr.comfrontiersin.org

Simulate Molecular Dynamics: Perform simulations to understand the dynamic behavior of the ligand-protein complex over time. frontiersin.org

Predict ADMET Properties: Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics. frontiersin.org

Material Science: The unique structure of the pteridine ring system also lends itself to applications in material science. Research has shown that certain π-conjugated pteridine derivatives can act as low-molecular-weight organogelators. rsc.org Furthermore, some of these compounds exhibit piezofluorochromism, a phenomenon where the material changes its fluorescence color in response to mechanical force. This property could be harnessed for applications in:

Mechanical sensors

Security inks

Data storage devices

Design and Synthesis of Pteridinedione-Based Chemical Tools and Probes

A critical area of emerging research is the development of chemical probes based on the 1,3-Dimethyl-2,4(1H,3H)-pteridinedione scaffold. Chemical probes are small molecules designed to study and manipulate biological systems, providing insights that are often complementary to genetic approaches. mskcc.orgnih.govyoutube.com

The pteridinedione structure can be modified to create specialized tools for biological research:

Fluorescent Probes: By attaching a fluorophore to the pteridinedione core, researchers can create probes to visualize and track biological targets within cells using techniques like fluorescence microscopy. mskcc.org A pterin-based fluorescent probe has already been successfully developed to screen for inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacteria. nih.gov

Biotinylated Probes: Adding a biotin (B1667282) tag allows for the isolation and identification of protein targets through affinity purification techniques. mskcc.org

Reactivity-Based Probes: These probes contain a reactive group that forms a covalent bond with a target protein, enabling the profiling of enzyme activity and the identification of specific binding sites in complex biological samples. youtube.com

The development of a "chemical toolbox" based on the 1,3-Dimethyl-2,4(1H,3H)-pteridinedione scaffold would provide researchers with powerful instruments to investigate complex disease pathways and accelerate translational research. mskcc.orgyoutube.com

Q & A

Q. Q1. What are the recommended methods for synthesizing 1,3-dimethyl-2,4(1H,3H)-pteridinedione derivatives, and how can purity be validated?

A1. Synthesis often involves nucleophilic substitution or condensation reactions. For example, 6-amino-1,3-dimethylbarbituric acid reacts with dimethylformamide dimethylacetal (DMF-DMA) under thermal or microwave conditions to yield derivatives like 6-[(dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4-dione . Purity is validated via HPLC, NMR (ensuring absence of unreacted amines or solvents), and elemental analysis. Crystallization in ethanol with slow evaporation is used to obtain single crystals for X-ray diffraction (XRD) to confirm structural integrity .

Q. Q2. How can the fluorescence properties of pteridinedione derivatives be characterized for analytical applications?

A2. Fluorescence characterization involves measuring excitation/emission maxima (e.g., 330/470 nm for lumazine derivatives) using spectrophotometers. Time-resolved fluorescence spectroscopy and quantum yield calculations are critical for applications like biomarker detection. For instance, 6,7-dimethyl-2,4(1H,3H)-pteridinedione in honey authentication was analyzed via LC-QTOF-HRMS and TLC fluorescence screening .

Q. Q3. What techniques are optimal for resolving structural ambiguities in pteridinedione derivatives?

A3. Combine XRD for solid-state conformation (e.g., SHELXL refinement ) with solution-phase NMR (e.g., NOESY for spatial proximity) and FTIR for functional group verification. Computational methods like DFT can predict vibrational spectra and compare with experimental data .

Advanced Research Questions

Q. Q4. How do pH and reactive oxygen species influence the photooxidation mechanism of dihydro-pteridinedione derivatives?

A4. Photooxidation pathways vary with pH:

- Alkaline conditions : Singlet oxygen (¹O₂) and superoxide radicals (O₂⁻) oxidize thioxo groups to sulfinates (e.g., 6-sulfinate derivatives) .

- Acidic conditions : Radical-chain mechanisms dominate, leading to disulfide dimers (e.g., 6,6′-dithiobis derivatives) .

Reaction monitoring via ESR for radical detection and LC-MS for intermediate identification is essential.

Q. Q5. How can computational modeling predict physicochemical properties of pteridinedione derivatives?

A5. Crippen and McGowan methods calculate logP (lipophilicity) and polar surface area. Molecular dynamics (MD) simulations assess solubility and stability in solvents like DMSO. For example, hydrogen bonding interactions between carbonyl groups and water (O–H⋯O) in crystal structures can be modeled to predict dissolution behavior .

Q. Q6. What strategies resolve contradictory chromatographic data for transformation products (TPs) of pteridinedione derivatives?

A6. When TPs co-elute with parent compounds (e.g., in activated sludge studies ):

- Use high-resolution MS (HRMS) to distinguish isotopic patterns.

- Apply ion mobility spectrometry (IMS) for separation based on collision cross-sections.

- Perform fraction collection followed by NMR to isolate and confirm structures.

Q. Q7. How do hydrogen-bonding networks in pteridinedione crystals affect their solid-state reactivity?

A7. XRD reveals 2D networks (e.g., water-mediated O–H⋯O bonds in 6-[(dimethylamino)methyleneamino] derivatives) that stabilize crystal lattices and influence photostability. Hydrogen bonding reduces molecular mobility, delaying degradation under UV exposure .

Q. Q8. What are the challenges in quantifying trace pteridinedione metabolites in environmental samples?

A8. Challenges include matrix interference (e.g., humic acids in sludge ) and low analyte concentrations. Solutions:

- Solid-phase extraction (SPE) with mixed-mode sorbents for enrichment.

- Isotope dilution mass spectrometry (IDMS) using ¹³C-labeled internal standards.

- Suspect screening with fragmentation libraries (e.g., mzCloud) for untargeted identification.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.